REACTION_SMILES
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[CH3:16][CH2:17][O:18][C:19](=[O:20])[CH3:21].[F:1][c:2]1[c:3]([C:4](=[O:5])[OH:6])[cH:7][c:8]([N+:11]([O-:12])=[O:13])[cH:9][cH:10]1.[H:14][H:15]>>[F:1][c:2]1[c:3]([C:4](=[O:5])[OH:6])[cH:7][c:8]([NH2:11])[cH:9][cH:10]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(O)c1cc([N+](=O)[O-])ccc1F
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Name
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Type
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product
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Smiles
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Nc1ccc(F)c(C(=O)O)c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |